
ML241
描述
ML241 (PubChem CID: 49830260) is a quinazoline-derived small-molecule inhibitor of the AAA+ ATPase p97 (VCP), a critical regulator of protein homeostasis. It was developed as part of a medicinal chemistry effort to optimize the specificity and potency of earlier inhibitors like DBeQ . This compound exhibits an IC50 of 100 nM against p97 ATPase activity and selectively inhibits the D2 domain of p97 . Notably, this compound has demonstrated dual applications:
- Anticancer Potential: It disrupts ER-associated degradation (ERAD) by stabilizing ubiquitinated proteins, leading to proteotoxic stress .
- Antiviral Activity: Recent studies highlight its efficacy against rotavirus (RV) by suppressing ERK1/2 phosphorylation in the MAPK pathway, inhibiting viral replication in vitro and in vivo .
This compound’s molecular formula is C23H25ClN4O, with a molecular weight of 408.92 g/mol. It has a selectivity index (SI) of 1.93 ± 0.36 in RV-infected MA104 cells, indicating low cytotoxicity .
准备方法
合成路线和反应条件: ML241 可以通过一系列涉及喹唑啉骨架的化学反应合成。合成通常包括以下步骤:
喹唑啉核的形成: 喹唑啉核是通过涉及邻氨基苯甲酸衍生物和合适的醛或酮的环化反应合成的。
官能化: 然后用各种取代基对喹唑啉核进行官能化,以增强其对 p97 ATP 酶的抑制活性。此步骤可能涉及烷基化、酰化或卤化等反应。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。关键考虑因素包括:
反应温度和时间: 优化这些参数以确保反应物完全转化为所需产物。
催化剂和溶剂: 选择合适的催化剂和溶剂以提高反应效率并最大限度地减少副产物。
化学反应分析
反应类型: ML241 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式,从而可能改变其生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在酸性或碱性条件下进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂,通常在无水溶剂中。
主要产物:
氧化衍生物: 这些产物可能具有改变的生物活性,可用于进一步研究。
还原形式: 这些形式可能对 p97 ATP 酶表现出不同的抑制特性。
取代化合物: 通过引入各种官能团,可以针对特定应用定制这些化合物.
科学研究应用
Chemistry
ML241 serves as a tool compound in chemical research to study the inhibition of p97 ATPase. This inhibition is crucial for understanding protein degradation pathways and developing new strategies for targeting diseases linked to proteostasis.
Biology
In biological studies, this compound has been shown to affect several cellular processes:
- Autophagy : By inhibiting p97 ATPase, this compound disrupts the autophagic process, which could lead to the accumulation of damaged proteins.
- Apoptosis : While ML240 (a related compound) rapidly induces apoptosis, this compound's effects are less pronounced but still significant in certain contexts.
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle checkpoints through its action on p97 ATPase.
Medicine
This compound's potential therapeutic applications are particularly promising:
- Cancer Treatment : It has demonstrated antiproliferative activity against various cancer cell lines (NCI-60), suggesting its utility in oncology.
- Antiviral Activity : Notably, this compound has shown effectiveness against rotavirus, a major cause of severe diarrhea in infants. In vitro studies reveal that it inhibits rotavirus proliferation with low cytotoxicity during viral entry and replication phases.
Case Study 1: Antiviral Efficacy Against Rotavirus
In a study examining the anti-rotavirus properties of this compound, researchers conducted experiments using both in vitro assays and an in vivo murine model. The findings indicated:
- Inhibition of Viral Proliferation : this compound effectively reduced rotavirus replication.
- Mechanism of Action : It inhibited the phosphorylation of ERK1/2 in the MAPK signaling pathway, which plays a role in viral pathogenesis. This action subsequently activated the NF-κB signaling pathway, providing a dual mechanism for its antiviral effects .
Case Study 2: Cancer Cell Line Studies
This compound was tested against a panel of cancer cell lines to assess its antiproliferative properties. Key results included:
- Broad Activity : It exhibited significant growth inhibition across multiple cancer types.
- Low Cytotoxicity : Compared to other inhibitors, this compound showed reduced toxicity towards normal cells while maintaining efficacy against cancer cells .
Table 1: Comparison of p97 Inhibitors
Compound | IC50 (nM) | Selectivity | Unique Features |
---|---|---|---|
This compound | 100 | High | Effective against rotavirus; low cytotoxicity |
ML240 | 100 | High | Induces apoptosis more rapidly than this compound |
CB-5083 | Varies | Moderate | Broader application in oncology |
NMS-873 | Varies | High | Focus on protein homeostasis |
Table 2: Summary of Biological Activities
Activity | Observations |
---|---|
Inhibition of Autophagy | Disruption of protein degradation pathways |
Induction of Apoptosis | Less pronounced compared to analogs like ML240 |
Antiviral Effect | Effective against rotavirus with low cytotoxicity |
作用机制
ML241 通过抑制 p97 的 ATP 酶活性发挥作用,p97 是一种参与各种细胞过程的蛋白质。抑制 p97 ATP 酶会破坏蛋白质稳态,导致错误折叠蛋白的积累和应激反应途径的激活。 这可能导致凋亡或自噬,具体取决于细胞环境 .
分子靶点和途径:
p97 ATP 酶: this compound 的主要靶点,负责其抑制效果。
ERK1/2 和 NF-κB 途径: This compound 已被证明可以抑制 ERK1/2 的磷酸化并激活 NF-κB 信号通路,从而有助于其抗病毒作用
相似化合物的比较
ML240: Structural and Functional Analog
ML240, a structural analog of ML241, shares the quinazoline core but differs in N2-position substitutions . Key comparisons include:
Mechanistic Insights :
- ML240’s stronger antiproliferative effects stem from its dual induction of apoptosis and autophagy, whereas this compound is more selective for ERAD .
DBeQ: First-Generation p97 Inhibitor
DBeQ, a predecessor of ML240/241, inhibits both D1 and D2 domains of p97 but lacks selectivity.
Key Difference : DBeQ’s broader domain targeting makes it less suitable for pathway-specific studies compared to this compound .
CB-5083: Clinical-Stage p97 Inhibitor
CB-5083, a D2-selective inhibitor, represents a next-generation candidate with enhanced potency.
Advantage of this compound : While CB-5083 is more potent, this compound’s lower cytotoxicity and antiviral specificity offer unique therapeutic niches .
生物活性
ML241 is a small-molecule compound recognized for its diverse biological activities, particularly as an inhibitor of the p97 ATPase and its role in viral inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound primarily functions as an inhibitor of the p97 ATPase, which is crucial for various cellular processes, including protein degradation and endoplasmic-reticulum-associated degradation (ERAD). The compound exhibits an IC50 value of approximately 100 nM , indicating its potency in inhibiting the p97 ATPase activity .
Key Mechanisms:
- Inhibition of p97 ATPase : this compound disrupts protein homeostasis by impairing the function of p97, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
- Impact on Apoptosis : Unlike its analog ML240, this compound does not significantly mobilize executioner caspases, suggesting a differential impact on apoptosis pathways .
- Viral Inhibition : this compound has shown promising results in inhibiting rotavirus proliferation by affecting early stages of viral entry into host cells .
2. Efficacy Against Rotavirus
Recent studies have demonstrated that this compound effectively inhibits rotavirus, a significant cause of gastroenteritis in children. The compound was evaluated through various assays to assess its antiviral properties.
In Vitro Studies :
- Rotavirus Proliferation : this compound significantly reduced the copy number of rotavirus in infected cells, with statistical significance observed up to 48 hours post-treatment. The compound's inhibitory effects were confirmed through RT-qPCR and immunofluorescence assays .
- Cytotoxicity Assessment : CCK8 assays indicated that this compound exhibited low cytotoxicity in MA104 cells, making it a viable candidate for therapeutic applications against rotavirus without substantial adverse effects .
In Vivo Studies :
- In a murine model, this compound demonstrated a reduction in diarrhea scores and body weight loss in suckling mice infected with rotavirus, indicating its potential for clinical applications .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding the functional attributes of this compound. The compound is derived from a quinazoline scaffold, which has been optimized through various modifications to enhance its potency and selectivity.
Compound | IC50 (nM) | Mechanism | Notes |
---|---|---|---|
ML240 | 100 | p97 Inhibition | Rapid apoptosis activation |
This compound | 100 | p97 Inhibition | Less potent in apoptosis induction |
4. Case Studies and Research Findings
Several case studies have explored the application and effectiveness of this compound in different contexts:
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of this compound revealed that it effectively inhibited rotavirus at multiple stages of infection. The research utilized ELISA and RT-qPCR to quantify viral loads and assess cytotoxicity, confirming this compound's potential as an antiviral agent with minimal toxicity.
Case Study 2: Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. While it showed less activity compared to ML240, it still provided insights into its role as a potential therapeutic agent in cancer treatment by modulating protein degradation pathways .
常见问题
Q. What are the primary biochemical targets of ML241, and how are they validated in preclinical research?
This compound is a small-molecule inhibitor targeting valosin-containing protein (VCP), also known as p97, with specificity for its D2 ATPase domain . Validation involves:
- Biochemical assays : ATPase activity measurements using recombinant p97 in the presence/absence of this compound to confirm dose-dependent inhibition.
- Structural analysis : X-ray crystallography or cryo-EM to visualize binding interactions between this compound and the D2 domain .
- Cellular models : Testing in cancer cell lines with VCP dependency, monitoring changes in protein degradation pathways (e.g., ubiquitin-proteasome system) .
Q. What experimental methodologies are recommended for determining this compound's dose-response relationships in antiviral studies?
- Toxicity profiling : Use 8–10 concentration gradients (e.g., 1–70 µM) in host cells (e.g., MA104 cells for rotavirus) to establish non-toxic thresholds (e.g., ≤20 µM) .
- Viral proliferation assays : Quantify viral RNA/protein levels via qPCR or immunofluorescence under varying this compound doses.
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and validate with triplicate experiments .
Q. How do cofactors like p47 influence this compound's inhibitory potency on p97/VCP ATPase, and what experimental approaches resolve these mechanistic complexities?
- Cofactor interaction studies : Perform ATPase assays with/without p47 to observe reduced this compound efficacy (e.g., 50-fold potency decrease in p47-bound p97) .
- Mutagenesis : Introduce IBMPFD/ALS-associated p97 mutations (e.g., R155H) to assess this compound sensitivity changes .
- Competitive binding assays : Compare this compound’s inhibition with broad-spectrum inhibitors (e.g., NMS-873) to identify cofactor-specific conformational changes .
Q. What statistical frameworks are optimal for analyzing contradictory efficacy data of this compound across different cancer models?
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, VCP expression levels) .
- Bayesian hierarchical models : Account for inter-study variability while estimating overall effect sizes .
- Sensitivity analysis : Use Monte Carlo simulations to test robustness of conclusions against experimental noise .
Q. What quality control measures are essential when synthesizing this compound for reproducible biochemical assays?
- Purity validation : HPLC or LC-MS to confirm ≥95% chemical purity.
- Batch consistency : NMR spectroscopy to verify structural integrity across syntheses.
- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) .
Q. How can structural biology techniques elucidate this compound's domain-specific binding to p97/VCP?
- Co-crystallization : Soak this compound into p97 crystals and resolve structures at ≤2.5 Å resolution to map binding pockets .
- Hydrogen-deuterium exchange (HDX) : Identify conformational changes in D1/D2 domains upon this compound binding.
- Molecular dynamics simulations : Predict binding affinities and residence times using force fields like AMBER .
Q. What in vitro models are most appropriate for preliminary evaluation of this compound's antitumor activity?
- Cancer cell lines : Use VCP-dependent models (e.g., multiple myeloma, pancreatic cancer) with siRNA knockdown controls to confirm target specificity .
- Organoids : Patient-derived 3D cultures to mimic tumor microenvironments.
- Synergy assays : Combine this compound with proteasome inhibitors (e.g., bortezomib) to assess combinatorial effects .
Q. What computational strategies predict this compound's off-target effects in complex proteomic environments?
- Chemoproteomics : Use affinity-based probes (ABPs) to capture this compound-bound proteins in cell lysates .
- Machine learning : Train models on kinase inhibitor datasets to predict cross-reactivity with ATP-binding proteins .
- Thermal shift assays : Screen for proteins with altered thermal stability upon this compound exposure .
Q. How should researchers control for ERK pathway cross-talk when investigating this compound's antiviral mechanisms?
- Pathway inhibition : Co-treat cells with ERK inhibitors (e.g., SCH772984) to isolate this compound-specific effects on rotavirus .
- Phosphoproteomics : Quantify ERK1/2 phosphorylation levels via Western blot or Luminex assays .
- Time-course experiments : Track viral replication kinetics relative to ERK activity changes .
Q. What orthogonal validation methods confirm this compound's target engagement in live-cell imaging studies?
- Fluorescent reporters : Engineer cells with GFP-tagged p97 to monitor this compound-induced localization changes .
- BRET/FRET assays : Design biosensors to detect real-time ATPase activity inhibition .
- Cellular thermal shift assay (CETSA) : Measure p97 melting temperature shifts after this compound treatment .
属性
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。